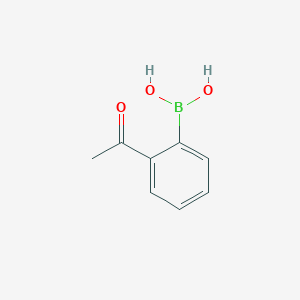

2-乙酰基苯基硼酸

描述

2-Acetylphenylboronic acid is an organic compound with the molecular formula C8H9BO3. It is a white to light yellow crystalline solid that is slightly soluble in water . This compound is widely used in organic synthesis, particularly in boron-catalyzed reactions, and is known for its role in forming new carbon-carbon bonds .

科学研究应用

Organic Synthesis

2-Acetylphenylboronic acid is primarily utilized as a reagent in several organic reactions, particularly in the synthesis of complex molecules through cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound is commonly used in the Suzuki-Miyaura cross-coupling reaction, which allows the formation of carbon-carbon bonds between boronic acids and aryl halides. The reaction is facilitated by palladium catalysts and has been extensively studied for synthesizing biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving 2-Acetylphenylboronic Acid

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Aryl halide coupling | Pd catalyst, base | 70-90 | |

| Vinyl triazene synthesis | Rh catalyst | 60-75 | |

| Indolin-2-one synthesis | Ethanol solvent | Moderate |

Medicinal Chemistry

The unique structural features of 2-acetylphenylboronic acid allow it to play a role in drug discovery and development.

Anticancer Applications

Research indicates that boronic acids, including 2-acetylphenylboronic acid, can exhibit anticancer properties. They act as inhibitors of proteasomes, which are crucial for regulating protein degradation within cells. For instance, Bortezomib, a boron-containing compound, has been approved for treating multiple myeloma.

Case Study: Boron Compounds in Cancer Therapy

- Compound : Bortezomib

- Mechanism : Inhibits proteasome activity

- Application : Treatment of multiple myeloma

- Outcome : Significant improvement in patient survival rates

Peptide Engineering

Recent studies have explored the incorporation of boronic acids into peptide structures to enhance their stability and biological activity. The formation of azaborolo thiazolidine grafts using 2-acetylphenylboronic acid has shown promise in drug delivery systems, particularly for targeting cancer cells.

Table 2: Applications of Boronic Acid in Peptide Engineering

| Application | Description | Outcome |

|---|---|---|

| Macrocyclization | Formation of stable cyclic peptides | Enhanced cellular uptake |

| Biorthogonal conjugation | Targeted delivery of therapeutic peptides | Increased efficacy in cancer models |

Chemical Biology

Boronic acids are known for their ability to form reversible covalent bonds with biomolecules such as sugars and proteins. This property is leveraged in various biochemical applications, including the development of sensors and drug delivery systems.

Sensor Development

The ability of boronic acids to interact with diols makes them suitable for designing sensors that detect glucose levels, which is crucial for diabetes management.

Case Study: Glucose Sensors

- Mechanism : Boronic acid forms complexes with glucose.

- Application : Continuous glucose monitoring devices.

- Outcome : Improved accuracy and response time compared to traditional methods.

作用机制

Target of Action

2-Acetylphenylboronic acid is an organic compound that primarily targets carbonyl compounds and alkenes in organic synthesis . It is used as a boron catalyst in these reactions .

Mode of Action

The compound interacts with its targets through boron-catalyzed reactions . Specifically, phenylboronic acid compounds like 2-acetylphenylboronic acid can react with carbonyl compounds and alkenes to form new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2-acetylphenylboronic acid is the formation of new carbon-carbon bonds in organic synthesis . This process is facilitated by the boron catalyst, which allows for the reaction between phenylboronic acid compounds and carbonyl compounds or alkenes .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The result of 2-acetylphenylboronic acid’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of organic molecules, including aromatic ethers, ketones, and alkenes .

Action Environment

The action of 2-acetylphenylboronic acid can be influenced by various environmental factors. For instance, the reaction with carbonyl compounds and alkenes typically occurs in an organic solvent at room temperature . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

准备方法

Synthetic Routes and Reaction Conditions: 2-Acetylphenylboronic acid can be synthesized through the reaction of phenylboronic acid with acetylation reagents such as acetic anhydride . The reaction typically occurs at room temperature in an organic solvent. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{B(OH)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{BO}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: While specific industrial production methods for 2-acetylphenylboronic acid are not extensively documented, the general approach involves large-scale acetylation reactions using phenylboronic acid and acetic anhydride under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 2-Acetylphenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of 2-acetylphenylboronic acid with halides in the presence of a palladium catalyst to form biaryl compounds.

Rhodium-Catalyzed Annulation: This reaction forms complex cyclic structures by coupling 2-acetylphenylboronic acid with ynamides.

Hydroxy Masking: The compound can transiently mask hydroxy groups during synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Rhodium Catalysts: Used in annulation reactions.

Hydrogen Peroxide: Used in the formation of heteroaryl ethers.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Cyclic Structures: Formed from rhodium-catalyzed annulation.

相似化合物的比较

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

4-Formylphenylboronic Acid: Used in the synthesis of aldehyde-containing compounds.

2-Formylphenylboronic Acid: Another boronic acid variant used in organic synthesis.

Uniqueness: 2-Acetylphenylboronic acid is unique due to its acetyl group, which provides additional reactivity and versatility in organic synthesis compared to simpler boronic acids .

生物活性

2-Acetylphenylboronic acid (2-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and amines, making it a versatile tool in biochemical research and drug development. This article explores the biological activity of 2-APBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-Acetylphenylboronic acid has the molecular formula CHBO and features a phenyl ring substituted with an acetyl group and a boronic acid moiety. The compound can exist in different forms, including monohydrate, which affects its solubility and reactivity in biological systems .

1. Conjugation Reactions

2-APBA is known for its ability to undergo biocompatible conjugation reactions with various biomolecules. For example, it can react with amines to form iminoboronates, which are useful for tracking and labeling biomolecules in live cells. This dynamic reaction allows for the reversible formation of covalent bonds, facilitating the study of protein interactions and cellular processes .

2. Inhibition of Biological Targets

Research indicates that 2-APBA can inhibit specific biological targets through its boron atom, which interacts with nucleophilic sites on proteins. For instance, studies have shown that it can effectively conjugate with cysteine residues, impacting protein function and signaling pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of 2-APBA and its derivatives. In vitro assays have demonstrated that compounds containing the boronic acid moiety exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making 2-APBA a candidate for further development as an anticancer agent .

Antimicrobial Properties

2-APBA has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth has been documented in several studies, where it was shown to affect biofilm formation and bacterial viability at specific concentrations .

Case Studies

属性

IUPAC Name |

(2-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAOVABYLXQUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370200 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-40-4 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-APBA displays a unique reactivity profile, readily forming iminoboronates with α-nucleophiles like semicarbazide and hydrazide derivatives at neutral pH. [, ] This interaction is highly selective, outcompeting reactions with other biomolecules. [] The resulting diazaborine conjugates, formed through a rearrangement, exhibit remarkable stability under physiological conditions. [] This stability makes 2-APBA an attractive tool for labeling biomolecules, as demonstrated by its use in tagging bacterial pathogens. [] Moreover, the reversible nature of iminoboronate formation allows for dynamic conjugation, offering potential in developing switchable systems. []

A: 2-Acetylphenylboronic acid (2-APBA) has the molecular formula C8H9BO3 and a molecular weight of 163.96 g/mol. [] The structure reveals an ortho relationship between the boronic acid (-B(OH)2) and acetyl (-COCH3) substituents on the aromatic ring. This specific arrangement facilitates intramolecular interactions crucial for its reactivity. []

A: 2-APBA demonstrates excellent compatibility with complex biological media, enabling its use for bioconjugation in challenging environments like blood serum and cell lysates. [] Furthermore, 2-APBA exhibits good stability against oxidation, a property not shared by all boron-containing compounds. [] This enhanced stability makes it suitable for applications requiring long-term monitoring or stability in oxidizing environments.

A: The boronic acid moiety in 2-APBA can act as a Lewis acid catalyst. [] This catalytic activity significantly accelerates the formation of imines with α-nucleophiles, leading to faster conjugation rates compared to reactions lacking the boronic acid. [] This property is key to its use in bioorthogonal chemistry, enabling rapid labeling and modification of biomolecules in their native environments.

A: While 2-APBA itself is a potent bioconjugation reagent, research has explored derivatives with enhanced properties. For example, incorporating 2-APBA into coumarin scaffolds yields fluorogenic probes. [] Upon reacting with semicarbazide, these probes exhibit significantly enhanced fluorescence, enabling sensitive detection of target molecules. [] This highlights how structural modifications can be tailored to impart specific functionalities, expanding the utility of the core 2-APBA scaffold.

A: 2-APBA conjugates, particularly the diazaborines formed with semicarbazides, exhibit notable stability in physiological conditions. [] This inherent stability simplifies formulation requirements compared to more labile conjugates. Additionally, the use of 2-APBA in phage display libraries showcases its compatibility with peptide-based constructs, opening avenues for targeted delivery approaches. [, ]

A: Research highlights the successful application of 2-APBA conjugates in various biological settings. For example, 2-APBA linked to a ubiquicidin fragment exhibited enhanced bacterial targeting compared to the unmodified peptide in a mouse infection model. [] This demonstrates the potential of 2-APBA conjugates for in vivo imaging and therapeutic development. Additionally, 2-APBA-modified peptides displayed potent and specific inhibition of sortase A in live cells, highlighting their potential as tools for studying biological processes. []

A: The ability of 2-APBA to rapidly and selectively react with specific functional groups makes it attractive for targeted drug delivery. One example is the development of peptide-based probes incorporating 2-APBA for targeting bacterial pathogens. [] By screening phage libraries displaying 2-APBA modified peptides, researchers identified highly specific binders for Staphylococcus aureus and Acinetobacter baumannii strains. [] These peptides can be further functionalized with toxins, showcasing their potential as targeted antibiotic agents. []

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B NMR, is instrumental in characterizing the iminoboronate formation and stability of 2-APBA conjugates. [] This technique provides valuable insights into the dynamic equilibrium between the conjugated and unconjugated forms. Additionally, fluorescence spectroscopy is used to evaluate the effectiveness of fluorogenic 2-APBA derivatives designed for sensing applications. [] These methods, along with standard characterization techniques, enable researchers to monitor reaction kinetics, assess conjugate stability, and optimize reaction conditions.

A: The unique properties of 2-APBA have fostered collaborations across various disciplines. Its use in phage display integrates chemistry and molecular biology for developing targeted therapeutics. [, ] The development of fluorogenic 2-APBA probes bridges chemistry with imaging sciences, offering tools for biological research and diagnostics. [] Furthermore, the bioorthogonal nature of 2-APBA-mediated conjugation holds promise for material science applications, enabling the development of dynamic and responsive materials. These collaborations highlight the potential of 2-APBA to drive innovation at the interface of chemistry and biology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。